methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate
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Overview
Description
Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole with methyl bromoacetate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
- Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)acetate
- Methyl 2-(1H-imidazol-2-yl)acetate
Uniqueness
Methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate is unique due to the presence of the tetrahydrobenzoimidazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives and contributes to its specific applications and activities .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-6H2,1H3,(H,11,12) |
InChI Key |
FHEMQYDOJADSLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC2=C(N1)CCCC2 |
Origin of Product |
United States |
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